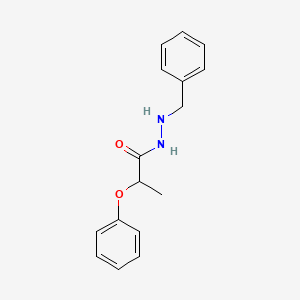![molecular formula C17H23N3O3S2 B13373431 ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate](/img/structure/B13373431.png)
ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-4-yl)acetate is a complex organic compound with a unique structure This compound is characterized by its multiple functional groups, including a sulfanylidene group, a triazatricyclo ring system, and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the triazatricyclo ring system, followed by the introduction of the sulfanylidene group and the esterification to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[740
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Potential use in drug development due to its unique structure and functional groups.
Industry: Applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanylidene group and the triazatricyclo ring system may play key roles in binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4,4,6,6,8,8-hexamethyl-11-oxo-3,5,7,9,12-pentaoxa-4,6,8-trisilatetradecan-1-oate
- Other sulfur-containing triazatricyclo compounds
Uniqueness
Ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C17H23N3O3S2 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
ethyl 2-(10,10,12,12-tetramethyl-3-oxo-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate |
InChI |
InChI=1S/C17H23N3O3S2/c1-6-23-10(21)8-20-14(22)11-9-7-16(2,3)19-17(4,5)12(9)25-13(11)18-15(20)24/h19H,6-8H2,1-5H3,(H,18,24) |
Clave InChI |
LJBMVBLJOVVBFF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C(=O)C2=C(NC1=S)SC3=C2CC(NC3(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-Dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone](/img/structure/B13373352.png)
![3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373358.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373366.png)
![4-[4-(allyloxy)benzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373373.png)
![6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373375.png)
![4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13373386.png)

![methyl 2-(2,2-dimethylcarbohydrazonoyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373401.png)
![3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B13373408.png)
![2-[(2-oxopropyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373419.png)
![2,5-Dichlorophenyl (3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B13373422.png)

![7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13373438.png)
![1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373443.png)
